Cas no 2172269-83-7 (5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol)

5-(1-アミノ-2,2-ジメチルプロピル)キノリン-8-オールは、キノリン骨格に特異的なアミノアルキル基を有する有機化合物です。その分子構造は、キノリン環の8位にヒドロキシ基、5位に分枝鎖アミノ基を有し、立体障害効果と塩基性を併せ持つことが特徴です。この化合物は、金属イオンとのキレート形成能に優れ、触媒や錯体化学の分野での応用が期待されます。また、分子内の剛直な構造と官能基の配置により、生体活性物質の合成中間体としても有用です。特に、立体選択的反応や不斉合成における利用可能性が注目されています。

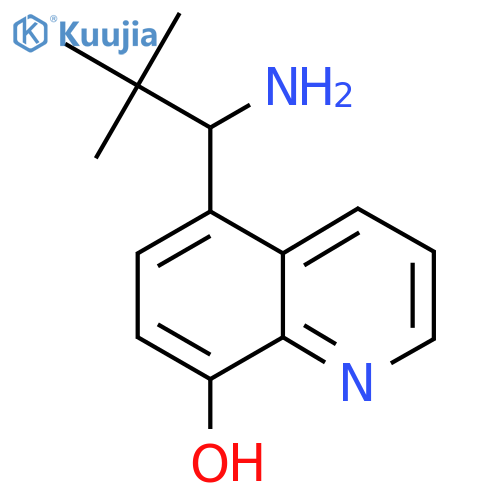

2172269-83-7 structure

商品名:5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol 化学的及び物理的性質

名前と識別子

-

- 5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol

- EN300-1277442

- 2172269-83-7

-

- インチ: 1S/C14H18N2O/c1-14(2,3)13(15)10-6-7-11(17)12-9(10)5-4-8-16-12/h4-8,13,17H,15H2,1-3H3

- InChIKey: GZGYANFUTWYEHX-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=C(C2=CC=CN=C21)C(C(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 230.141913202g/mol

- どういたいしつりょう: 230.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1277442-0.5g |

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol |

2172269-83-7 | 0.5g |

$974.0 | 2023-05-26 | ||

| Enamine | EN300-1277442-1.0g |

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol |

2172269-83-7 | 1g |

$1014.0 | 2023-05-26 | ||

| Enamine | EN300-1277442-1000mg |

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol |

2172269-83-7 | 1000mg |

$1014.0 | 2023-10-01 | ||

| Enamine | EN300-1277442-10000mg |

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol |

2172269-83-7 | 10000mg |

$4360.0 | 2023-10-01 | ||

| Enamine | EN300-1277442-50mg |

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol |

2172269-83-7 | 50mg |

$851.0 | 2023-10-01 | ||

| Enamine | EN300-1277442-5000mg |

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol |

2172269-83-7 | 5000mg |

$2940.0 | 2023-10-01 | ||

| Enamine | EN300-1277442-10.0g |

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol |

2172269-83-7 | 10g |

$4360.0 | 2023-05-26 | ||

| Enamine | EN300-1277442-5.0g |

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol |

2172269-83-7 | 5g |

$2940.0 | 2023-05-26 | ||

| Enamine | EN300-1277442-0.25g |

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol |

2172269-83-7 | 0.25g |

$933.0 | 2023-05-26 | ||

| Enamine | EN300-1277442-2500mg |

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol |

2172269-83-7 | 2500mg |

$1988.0 | 2023-10-01 |

5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

2172269-83-7 (5-(1-amino-2,2-dimethylpropyl)quinolin-8-ol) 関連製品

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量